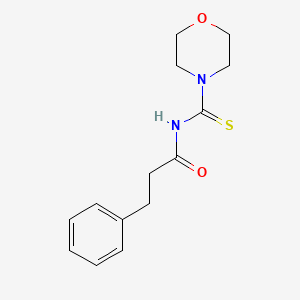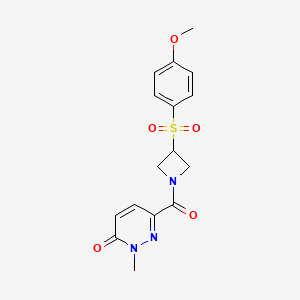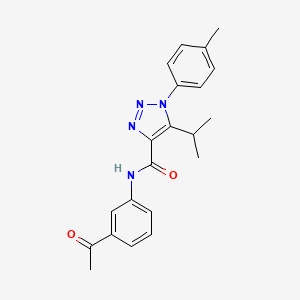![molecular formula C16H11FO2 B2933648 (3E)-3-[(3-fluorophenyl)methylidene]chromen-4-one CAS No. 207442-39-5](/img/structure/B2933648.png)
(3E)-3-[(3-fluorophenyl)methylidene]chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-[(3-fluorophenyl)methylidene]chromen-4-one, also known as 3F-Methylene-Chromen-4-one, is a naturally occurring compound found in various plant species. It is an important pharmaceutical intermediate that has been widely used in the synthesis of various drugs, including anti-cancer drugs, antibiotics, and anti-inflammatory agents. This compound has also been studied as a potential treatment for a variety of diseases and disorders, including cancer, Alzheimer’s disease, and Parkinson’s disease.
Wissenschaftliche Forschungsanwendungen
Radiotracer Development and Imaging Studies
Studies on compounds structurally related to "(3E)-3-[(3-fluorophenyl)methylidene]chromen-4-one" have been utilized in the development of radiotracers for Positron Emission Tomography (PET) imaging. For example, the evaluation of 11C-labelled compounds targeting sphingosine-1-phosphate receptor 1 (S1PR1) highlights the use of fluorinated compounds in assessing inflammation in human clinical populations through PET imaging. This approach allows for the safe evaluation of diseases and potential therapeutic interventions, indicating the utility of such compounds in the development of diagnostic tools (Brier et al., 2022).
Pharmacokinetics and Metabolism
Research into the disposition and metabolism of novel compounds, including those with fluorine substitutions, aids in understanding their pharmacokinetic properties and metabolic pathways. For instance, the study of SB-649868, a novel orexin 1 and 2 receptor antagonist, provides insights into how such compounds are processed in the human body, their elimination pathways, and the formation of metabolites. This information is crucial for the development of new therapeutic agents, as it helps in identifying potential efficacy and safety profiles (Renzulli et al., 2011).
Biokinetics and Human Health Impact
The comparative study of the biokinetics and metabolism of flavan-3-ols in humans showcases the research applications of compounds with specific molecular features in understanding their health impacts. Such studies are fundamental in nutritional science and pharmacology, providing evidence for the beneficial effects of dietary polyphenols and informing dietary recommendations and therapeutic uses of natural compounds (Wiese et al., 2015).
Toxicology and Environmental Exposure
Investigations into the toxic effects of various compounds, including those with specific structural characteristics similar to "(3E)-3-[(3-fluorophenyl)methylidene]chromen-4-one," contribute to our understanding of environmental pollutants and their impact on human health. Studies on the prevalence and effects of new psychoactive substances, as well as the toxicology of novel and existing chemicals, inform public health policies and safety regulations (Rust et al., 2012).
Eigenschaften
IUPAC Name |
(3E)-3-[(3-fluorophenyl)methylidene]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO2/c17-13-5-3-4-11(9-13)8-12-10-19-15-7-2-1-6-14(15)16(12)18/h1-9H,10H2/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGUCACBONBDSK-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC(=CC=C2)F)/C(=O)C3=CC=CC=C3O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-(3-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2933569.png)
![Methylethyl 2-[4-(7-methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yloxy]acetate](/img/structure/B2933570.png)
![1-[4-(Adamantan-1-yl)phenoxy]-3-(dimethylamino)propan-2-ol hydrochloride](/img/structure/B2933571.png)


![5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]](/img/structure/B2933576.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide](/img/structure/B2933580.png)

![2-Chloro-N-[2,2-difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B2933585.png)
![3-allyl-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933586.png)
![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2933587.png)
